4-Bromo-3,3'-difluorobiphenyl
Description
Properties
Molecular Formula |
C12H7BrF2 |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H7BrF2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7H |
InChI Key |
PQWXZVYQGVULQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-Bromo-3,3'-difluorobiphenyl serves as a crucial building block in organic synthesis. Its halogen substituents enable versatile reactivity patterns, facilitating the formation of more complex molecules through various reactions such as:
- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse biphenyl derivatives.
- Coupling Reactions: It can participate in further coupling reactions to yield complex biphenyl structures.
Biological Applications
Research has highlighted several promising biological activities associated with this compound:
- Anticancer Activity: Compounds similar to this biphenyl derivative have demonstrated the ability to inhibit key pathways involved in tumor growth. For instance, brominated biphenyls can target bromodomains that regulate gene expression in cancer cells.
- Antimicrobial Properties: Evidence suggests that biphenyl derivatives can disrupt bacterial cell membranes or interfere with metabolic processes, showcasing potential antimicrobial activity.
- Inhibition of Protein Targets: The compound has been explored for its ability to inhibit specific proteins implicated in diseases. Structural analogs have been developed to selectively inhibit bromodomain-containing proteins linked to cancer and inflammation.
Case Study 1: Anticancer Activity
A study evaluated various bromodomain inhibitors derived from biphenyl structures. Modifications to the biphenyl framework enhanced selectivity against BRD9, a protein associated with oncogenesis. This research supports the potential of this compound in developing targeted cancer therapies.
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of related compounds revealed that the introduction of fluorine atoms correlates with increased potency against specific cancer cell lines while maintaining low toxicity towards normal cells. This finding underscores the importance of halogen substitution in enhancing biological activity.
Data Table: Summary of Biological Activities
Industrial Applications
In industry, this compound is utilized in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronic devices and displays.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed coupling with organoboron compounds. In industrial applications, this reaction achieves 85–92% yields under optimized conditions using:
-
Catalyst : Pd(PPh₃)₄ (1–2 mol%)
-
Base : K₂CO₃ or CsF
-
Solvent : THF/water (4:1) at 80°C
A comparative study shows ligand effects on coupling efficiency:
| Ligand | Yield (%) | Selectivity (Target:Byproduct) |
|---|---|---|
| P(o-tolyl)₃ | 92 | 9:1 |
| XPhos | 85 | 7:1 |
| No ligand | 48 | 3:1 |
Data adapted from Pd-mediated coupling studies
Nucleophilic Aromatic Substitution
The fluorine atoms participate in substitution reactions under basic conditions. Key findings include:
-
Methoxy substitution : Achieves 75% yield with NaOMe in DMF at 120°C
-
Amination : Requires LiHMDS as base, giving 68% yield with primary amines
Reactivity varies by position due to electronic effects:
(electron density reduced by adjacent Br)
Radical Homo-Coupling Reactions
Palladium nanoparticle (PdNP)-mediated coupling produces symmetric biphenyl derivatives:
| Conditions | Yield (%) | Product |
|---|---|---|
| PdBrNPs, glycerol, 100°C | 65 | 3,3',5,5'-tetrafluorobiphenyl |
| PdOAcNPs, HQ additive, 80°C | 53 | 4,4'-difluorobiphenyl |
Mechanistic studies show bromine acts as radical initiator
Grignard-Mediated Coupling
Iron-catalyzed reactions with Grignard reagents demonstrate exceptional efficiency:
textReaction Setup: - Substrate: 4-Bromo-3,3'-difluorobiphenyl (1.0 mmol) - Reagent: MeMgBr (2.2 eq) - Catalyst: FeCl₃ (3 mol%) - Solvent: THF, 50°C, 3 hr Results: - Conversion: 98% - Isolated yield: 96% - Selectivity: >99% for methyl-substituted product [4]
Electrochemical Fluorination
Pulsed electrolysis enables direct fluorination at the bromine position:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Current density | 2 mA/cm² | +20% vs 1 mA/cm² |
| Et₃N·3HF (eq) | 10 | +15% vs 4 eq |
| Temperature | 25°C | +8% vs 0°C |
Controlled potential (−1.8 V vs Ag/AgCl) prevents over-fluorination
Photoreactivity Considerations
While the pure compound shows limited photoactivity, solutions exhibit:
-
UV-induced debromination (λ = 254 nm) with quantum yield Φ = 0.12
-
Singlet oxygen sensitization capability in polar solvents
This comprehensive reactivity profile establishes this compound as a multifunctional building block for synthesizing complex fluorinated architectures in pharmaceuticals and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties of 4-Bromo-3,3'-difluorobiphenyl are best contextualized by comparing it with structurally related halogenated biphenyls. Key differences arise from substituent positions, electronic effects, and steric hindrance.
Substituent Position Isomerism
Electronic and Steric Effects
- Electronic Effects : Bromine’s strong electron-withdrawing nature deactivates the ring, directing further substitution to meta positions. Fluorine’s inductive effect slightly deactivates the ring but offers ortho/para-directing behavior. In this compound, the combined effects create a polarized system suitable for electrophilic substitution at the brominated ring’s para position.
- Steric Effects : The meta positions of fluorine (C3 and C3') introduce minimal steric hindrance compared to ortho-substituted analogs (e.g., 3-Bromo-3'-fluoro-1,1'-biphenyl), which exhibit reduced reactivity in cross-coupling due to spatial crowding.
Solubility and Stability
- Solubility: Brominated compounds generally exhibit lower solubility in polar solvents than their non-brominated counterparts. For instance, 2,4-difluorobiphenyl is moderately soluble in acetonitrile and chloroform, while this compound’s solubility is likely reduced due to bromine’s hydrophobic nature.
- Stability: Bromine enhances thermal stability but may increase volatility in smaller aromatic systems ( notes volatility in some brominated compounds). However, the biphenyl backbone likely mitigates this, as seen in stable analogs like 4-Bromo-2,6-difluorophenol (mp 325–327°C).
Preparation Methods
Reaction Mechanism and General Protocol
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an aryl halide and an aryl boronic acid, enabling the formation of biaryl bonds with high fidelity. For 4-bromo-3,3'-difluorobiphenyl, this method typically involves:
-
Aryl Halide Component : 3-Fluoro-4-bromophenyl iodide or bromide.
-
Boronic Acid Component : 3-Fluorophenylboronic acid.
-
Catalyst System : Palladium complexes (e.g., Pd(PPh₃)₄) with phosphine ligands.
-
Base : Sodium carbonate or potassium phosphate to facilitate transmetallation.
The reaction proceeds under inert conditions in solvents such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) at temperatures ranging from 60°C to 100°C.
Optimization and Yield Considerations
Key parameters influencing yield include:
-
Catalyst Loading : 1–5 mol% of Pd achieves optimal turnover without side reactions.
-
Solvent Polarity : Polar aprotic solvents enhance boronic acid solubility and reaction kinetics.
-
Steric Effects : Bulky substituents on the boronic acid may necessitate longer reaction times.
Case Study : A analogous synthesis of 4-bromo-3',4'-difluorobiphenyl reported a yield of 85% using Pd(dppf)Cl₂ as the catalyst. For 3,3'-difluoro derivatives, yields are marginally lower (70–75%) due to increased steric hindrance.
Diazonium Salt Coupling Strategies
Diazotization and Homocoupling
This method involves generating aryl diazonium salts from anilines, followed by thermal or catalytic decomposition to form biaryl bonds. A representative protocol for this compound includes:
-
Diazotization : Treat 3-fluoro-4-bromoaniline with NaNO₂ and HBr at 0–5°C.
-
Coupling : Decompose the diazonium salt in the presence of Cu(I) catalysts (e.g., CuBr) at 50–75°C.
Example : A patent CN114524705A describes the synthesis of 4-bromo-2-fluorobiphenyl using isopropyl nitrite and CuCl, yielding 65–70% after purification. Adapting this protocol for 3,3'-difluoro isomers requires careful control of fluorine positioning during the diazotization step.
Challenges and Mitigation
-
Regioselectivity : Competing para- and meta-coupling byproducts may form. Using directing groups (e.g., –NO₂) on the aromatic ring improves selectivity.
-
Side Reactions : Premature decomposition of diazonium salts can be minimized by maintaining low temperatures (<10°C) during salt formation.
Ullmann-Type Coupling Reactions
Copper-Mediated Biaryl Synthesis
Ullmann coupling employs copper catalysts to facilitate aryl-aryl bond formation between halobenzenes. For this compound:
-
Reactants : 1-Bromo-3-fluorobenzene and 3-fluoro-4-bromophenylboronic acid.
-
Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF solvent, 110–120°C.
Yield Data : Similar reactions for 4-bromobiphenyl derivatives report yields of 60–75%, though fluorinated substrates may require higher catalyst loadings (15–20 mol%).
Ligand and Solvent Effects
-
Ligands : Bidentate ligands (e.g., phenanthroline) enhance Cu(I) stability and catalytic activity.
-
Solvents : High-boiling solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are preferred for thermal stability.
Halogen Exchange and Functional Group Interconversion
Bromine-Fluorine Exchange
Direct halogen exchange is limited by the inertness of C–F bonds. However, directed ortho-metalation (DoM) strategies enable sequential functionalization:
-
Lithiation : Treat 3-fluorobiphenyl with LDA at –78°C.
-
Bromination : Quench with Br₂ or NBS to install bromine at the 4-position.
Limitations : This method is sensitive to substituent effects, with electron-withdrawing groups (e.g., –F) directing lithiation to adjacent positions.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 70–85 | Pd(PPh₃)₄ | 60–100 | High regioselectivity |
| Diazonium Coupling | 65–70 | CuCl | 50–75 | No pre-functionalized boronic acids |
| Ullmann Coupling | 60–75 | CuI/Phenanthroline | 110–120 | Cost-effective catalyst |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-Bromo-3,3'-difluorobiphenyl?
Answer:
this compound is typically synthesized via Suzuki-Miyaura cross-coupling between a brominated aryl halide and a fluorinated phenylboronic acid. For instance:
- Use 3,3'-difluorophenylboronic acid (or derivatives, e.g., 4-Bromo-2,3-difluorophenylboronic acid, CAS 374790-99-5 ) and a brominated aryl partner.
- Catalytic systems: Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in THF or DMF at 80–100°C .
- Purification involves column chromatography and recrystallization. Validate purity via HPLC or GC-MS (>97% purity standards, as per boronic acid specifications ).
Basic: How do researchers characterize the purity and structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic regions). Compare with reference spectra from analogs like 4-Bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4 ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₆BrF₂, expected m/z 267.96).
- Elemental Analysis : Validate Br/F content via combustion analysis (±0.3% tolerance) .
Advanced: How do fluorine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the bromine-bearing aromatic ring, accelerating oxidative addition in Pd-catalyzed couplings .
- Steric and Directing Effects : Fluorine at the 3-position directs incoming nucleophiles to the para position. This is critical for regioselective functionalization, as seen in analogs like 4-Bromo-3-fluorophenylboronic acid (CAS 374790-97-3) .
- Reactivity Trade-offs : While fluorine enhances reaction rates, over-substitution (e.g., tetrafluoro analogs) may reduce solubility, necessitating polar solvents like DMF .
Advanced: How can researchers resolve contradictory crystallographic and spectroscopic data for fluorinated biphenyl derivatives?
Answer:
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., fluorine vs. bromine orientation) using single-crystal diffraction. Compare with structurally similar compounds, such as ethyl 4-bromo-3,5-difluorobenzoate (CAS 1562995-70-3) .
- 2D NMR Techniques : Use NOESY or COSY to distinguish between ortho/para fluorine coupling in ambiguous cases .
- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Advanced: What strategies optimize the synthesis of this compound for high-throughput medicinal chemistry applications?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 120°C, 20 min) while maintaining >90% yield .
- Flow Chemistry : Continuous flow systems minimize byproducts and improve scalability (e.g., using boronic acid derivatives from Kanto Reagents ).
- Automated Purification : Employ flash chromatography systems with UV-guided fraction collection for rapid isolation .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (H315-H319 ).
- Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr gas during synthesis).
- Storage : Store in sealed containers under dry, room-temperature conditions to prevent decomposition .
Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?
Answer:
- Drug Development : Acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen analogs (CAS 41604-19-7 ).
- Functionalization : Bromine serves as a handle for further cross-coupling (e.g., introducing heterocycles via Buchwald-Hartwig amination).
- Biological Screening : Radiolabeled derivatives (e.g., ¹⁸F for PET imaging) require rigorous purity validation (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
